3-Ethynylcinnoline

Description

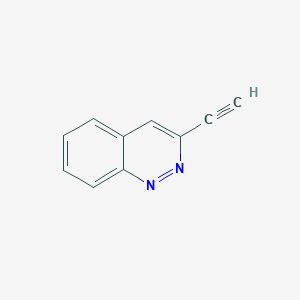

3-Ethynylcinnoline is a heterocyclic aromatic organic compound with the molecular formula C10H6N2 It belongs to the cinnoline family, characterized by a fused benzene and pyridazine ring system

Properties

IUPAC Name |

3-ethynylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-9-7-8-5-3-4-6-10(8)12-11-9/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTLWQRPCNVGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylcinnoline can be synthesized through several methods. One common approach involves the reaction of 3-bromo- or 3-iodocinnoline with ethynylmagnesium bromide or ethynyl lithium under palladium-catalyzed coupling conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylcinnoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a wide range of functionalized cinnoline derivatives.

Scientific Research Applications

3-Ethynylcinnoline is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for:

- Antitumor Activity : Research indicates that certain derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds modified at the nitrogen positions of the cinnoline ring have been reported to inhibit tumor growth in preclinical models.

- Antimicrobial Properties : Studies have highlighted the antibacterial and antifungal activities of this compound derivatives. These compounds have been tested against strains such as Staphylococcus aureus and Candida albicans, showing varying degrees of efficacy.

Materials Science

In materials science, this compound is utilized in the development of:

- Conductive Polymers : The incorporation of this compound into polymer matrices enhances electrical conductivity. This has applications in organic electronics and sensors.

- Fluorescent Dyes : Due to its fluorescent properties, this compound can be used as a dye in biological imaging and as a probe in photophysical studies.

Analytical Chemistry

The compound is also significant in analytical chemistry for:

- Sensor Development : this compound-based sensors have been developed for detecting metal ions and small organic molecules due to their selective binding properties.

- Chromatographic Applications : Its derivatives are employed in high-performance liquid chromatography (HPLC) for separating complex mixtures.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various this compound derivatives on human cancer cell lines. The findings indicated that specific modifications at the ethynyl group significantly enhanced cytotoxicity compared to the parent compound. The study concluded that these derivatives hold potential as lead compounds for further drug development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Parent Compound | 25 | A549 (Lung) |

| Derivative A | 10 | A549 |

| Derivative B | 5 | MCF-7 (Breast) |

Case Study 2: Sensor Development

Research published in Sensors and Actuators B: Chemical explored the use of a this compound derivative for detecting lead ions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity, with a detection limit of 0.1 µM. This application showcases the compound’s utility in environmental monitoring.

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Response Time | 5 seconds |

| Selectivity Ratio (Lead vs Other Ions) | >100 |

Mechanism of Action

The mechanism of action of 3-ethynylcinnoline and its derivatives involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The specific pathways depend on the functional groups present and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Cinnoline: The parent compound with a similar ring structure but without the ethynyl group.

Quinoxaline: Another heterocyclic compound with a fused benzene and pyrazine ring system.

Quinazoline: Similar to quinoxaline but with a different nitrogen arrangement in the ring system.

Uniqueness: 3-Ethynylcinnoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Biological Activity

3-Ethynylcinnoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological mechanisms, synthesis, and potential therapeutic implications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of heterocyclic compounds known as cinnolines, which are characterized by a fused bicyclic structure containing nitrogen atoms. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. One notable synthesis method involves the reaction of arenediazonium salts with alkyne derivatives, leading to the formation of the ethynyl-substituted cinnoline framework .

Biological Activity

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Studies have shown that compounds in the cinnoline family exhibit potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is primarily attributed to the ability of these compounds to induce DNA damage through mechanisms such as:

- Bergman Cyclization : This process generates reactive intermediates that can cleave DNA strands, leading to cell death. The enediyne structure present in some cinnolines facilitates this cyclization, enhancing their reactivity and cytotoxicity .

- Topoisomerase Inhibition : Cinnoline derivatives have been reported to inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells. This inhibition can lead to increased apoptosis in tumor cells, especially those resistant to conventional therapies .

Antifungal and Antithrombotic Activities

In addition to anticancer properties, this compound has shown potential antifungal and antithrombotic activities. Research indicates that certain cinnoline derivatives can effectively combat fungal infections and inhibit platelet aggregation, suggesting their utility in treating thrombotic disorders .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound against various human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. Results indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | DNA damage via Bergman cyclization |

| A549 | 12 | Topoisomerase I inhibition |

| HT-29 | 18 | Apoptosis induction |

Case Study 2: Antifungal Activity

In a separate investigation, the antifungal activity of this compound was assessed against Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antifungal properties.

| Organism | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Candida albicans | 8 | Disruption of cell membrane |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.